6-Methyl-2,4-dihydroxyquinoline
Overview
Description
6-Methyl-2,4-dihydroxyquinoline is a heterocyclic organic compound with the molecular formula C10H9NO2. It is a derivative of quinoline, characterized by the presence of two hydroxyl groups at the 2 and 4 positions and a methyl group at the 6 position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,4-dihydroxyquinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with suitable reagents under controlled conditions. For instance, the reaction of anthranilic acid with acetic anhydride followed by cyclization can yield this compound .
Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to facilitate the cyclization and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2,4-dihydroxyquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl and methyl groups on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize this compound to form quinoline derivatives with higher oxidation states.
Reduction: Reducing agents like sodium borohydride can reduce the compound to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, facilitated by reagents such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-dione derivatives, while reduction can produce dihydroquinoline compounds .
Scientific Research Applications
6-Methyl-2,4-dihydroxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties, making it useful in the study of bacterial and fungal infections.
Medicine: Research has shown potential therapeutic applications, including anticancer and antiviral activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2,4-dihydroxyquinoline involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, such as DNA topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to the disruption of cellular processes, making it effective against cancer cells and pathogens .
Comparison with Similar Compounds
2-Hydroxyquinoline: Similar in structure but lacks the methyl group at the 6 position.
4-Hydroxyquinoline: Similar in structure but lacks the methyl group at the 6 position and the hydroxyl group at the 2 position.
8-Hydroxyquinoline: Differs in the position of the hydroxyl group, which is at the 8 position instead of the 2 and 4 positions.
Uniqueness: 6-Methyl-2,4-dihydroxyquinoline is unique due to the presence of both hydroxyl groups and a methyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-hydroxy-6-methyl-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5H,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSZQTDCCMODLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715612 | |
Record name | 4-Hydroxy-6-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1677-44-7 | |
Record name | 4-Hydroxy-6-methyl-2-quinolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1677-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-6-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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